molecular formula C17H24N4O B11164810 N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11164810
M. Wt: 300.4 g/mol
InChI Key: ILJQXJMSFPLRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. . The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications. Its cycloheptyl and trimethyl groups contribute to its unique pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N-cycloheptyl-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H24N4O/c1-11-10-14(15-12(2)20-21(3)16(15)18-11)17(22)19-13-8-6-4-5-7-9-13/h10,13H,4-9H2,1-3H3,(H,19,22)

InChI Key

ILJQXJMSFPLRFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.